

A Comparative Review of Oxalyl Bromide and Oxalyl Chloride in Synthetic Chemistry

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Ethanedioyl dibromide*

Cat. No.: *B108731*

[Get Quote](#)

For researchers, scientists, and drug development professionals, the choice of activating agent for carboxylic acids and alcohols is a critical decision that can significantly impact reaction efficiency, selectivity, and overall synthetic strategy. Among the array of available reagents, oxalyl chloride and its bromine analogue, oxalyl bromide, are powerful tools for the preparation of acyl halides and the oxidation of alcohols. This guide provides an objective comparison of their performance in key synthetic applications, supported by experimental data and detailed methodologies.

Core Properties and Reactivity Overview

Oxalyl chloride, $(COCl)_2$, and oxalyl bromide, $(COBr)_2$, are highly reactive diacyl halides. Their utility in organic synthesis stems from their ability to readily convert carboxylic acids into the corresponding acyl halides, which are versatile intermediates for the formation of esters, amides, and other carbonyl derivatives. Furthermore, oxalyl chloride is a key reagent in the Swern oxidation for the mild conversion of alcohols to aldehydes and ketones.

The primary difference in reactivity between the two reagents lies in the nature of the halogen atom. The carbon-bromine bond is weaker and bromide is a better leaving group than chloride, which generally renders oxalyl bromide and the resulting acyl bromides more reactive than their chlorinated counterparts.^[1] This enhanced reactivity can be advantageous in certain transformations but may also lead to reduced selectivity and stability.

Data Presentation: Physical and Chemical Properties

Property	Oxalyl Bromide	Oxalyl Chloride
CAS Number	15219-34-8[2]	79-37-8[3]
Molecular Formula	C ₂ Br ₂ O ₂ [2]	C ₂ Cl ₂ O ₂ [3]
Molecular Weight	215.83 g/mol [2]	126.93 g/mol [3]
Appearance	Clear, colorless to light yellow liquid[4]	Colorless, sharp-smelling liquid[3]
Melting Point	-19 °C[4]	-16 °C[3]
Boiling Point	105-107 °C[4]	63-64 °C[3]
Density	~1.517 g/mL at 25 °C[4]	~1.4785 g/mL[3]
Reactivity with Water	Reacts violently[4]	Reacts to give gaseous products (HCl, CO ₂ , CO)[3]

Head-to-Head Comparison in Key Synthetic Applications

Synthesis of Acyl Halides

The conversion of carboxylic acids to acyl halides is a cornerstone application for both reagents. The choice between them often depends on the desired reactivity of the resulting acyl halide and the tolerance of the substrate to the reaction conditions.

Oxalyl Chloride:

Oxalyl chloride is widely used for the synthesis of acyl chlorides under mild conditions. The reaction is often catalyzed by N,N-dimethylformamide (DMF) and proceeds at or below room temperature.[3] A key advantage is that the byproducts, carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl), are all gaseous, which simplifies purification of the product.[5]

Oxalyl Bromide:

Oxalyl bromide is employed for the synthesis of acyl bromides, which are generally more reactive than the corresponding acyl chlorides. This increased reactivity can be beneficial for reactions with less nucleophilic partners. However, direct comparative studies on the synthesis of acyl halides using both reagents under identical conditions are scarce in the literature.

Experimental Protocols:

Protocol 1: Synthesis of an Acyl Chloride using Oxalyl Chloride

A representative procedure for the synthesis of an acyl chloride from a carboxylic acid is as follows: To a solution of the carboxylic acid (1.0 equiv) in a dry, inert solvent such as dichloromethane (DCM) under an inert atmosphere, a catalytic amount of DMF (e.g., 1-2 drops) is added. Oxalyl chloride (1.2-1.5 equiv) is then added dropwise at 0 °C or room temperature. The reaction is typically stirred for 1-3 hours. The completion of the reaction is often indicated by the cessation of gas evolution. The solvent and excess oxalyl chloride can be removed under reduced pressure to yield the crude acyl chloride, which is often used without further purification.

Protocol 2: Synthesis of an Acyl Bromide using Oxalyl Bromide

A general procedure for the synthesis of an acyl bromide involves the dropwise addition of oxalyl bromide (1.1-1.5 equiv) to a solution of the carboxylic acid (1.0 equiv) in a dry, inert solvent like dichloromethane at 0 °C. The reaction mixture is then typically allowed to warm to room temperature and stirred for 1-4 hours. Similar to the oxalyl chloride procedure, the volatile byproducts and excess reagent can be removed under vacuum.

Oxidation of Alcohols: The Swern Oxidation

The Swern oxidation is a highly reliable and mild method for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. This reaction classically utilizes oxalyl chloride to activate dimethyl sulfoxide (DMSO).[\[6\]](#)

Oxalyl Chloride in the Swern Oxidation:

The reaction proceeds by the formation of a highly electrophilic sulfur species from the reaction of DMSO and oxalyl chloride at cryogenic temperatures (typically -78 °C).[6][7] This intermediate reacts with the alcohol, and subsequent addition of a hindered base, such as triethylamine, leads to the formation of the carbonyl compound, dimethyl sulfide, and triethylammonium chloride.[6][8] The Swern oxidation is renowned for its high yields and excellent functional group tolerance.[6]

Oxalyl Bromide in Swern-Type Oxidations:

Currently, there is a lack of literature precedence for the use of oxalyl bromide as a direct replacement for oxalyl chloride in the Swern oxidation. The higher reactivity of oxalyl bromide could potentially lead to side reactions or require significant modification of the established protocol. A related method, the Bromodimethylsulfonium Bromide (BDSB) oxidation, offers a mechanistically similar pathway but uses a pre-formed, stable salt, avoiding the in-situ generation of the reactive species with a highly reactive reagent like oxalyl bromide.[8]

Experimental Protocol: Swern Oxidation using Oxalyl Chloride

To a solution of oxalyl chloride (1.5 equiv) in dichloromethane at -78 °C under an inert atmosphere, a solution of DMSO (2.0 equiv) in dichloromethane is added dropwise, and the mixture is stirred for a short period. A solution of the alcohol (1.0 equiv) in dichloromethane is then added dropwise, and the reaction is stirred for approximately 30 minutes. Finally, triethylamine (5.0 equiv) is added, and the reaction mixture is allowed to warm to room temperature. The reaction is then quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to give the crude aldehyde or ketone.[8]

Logical Relationships and Experimental Workflows

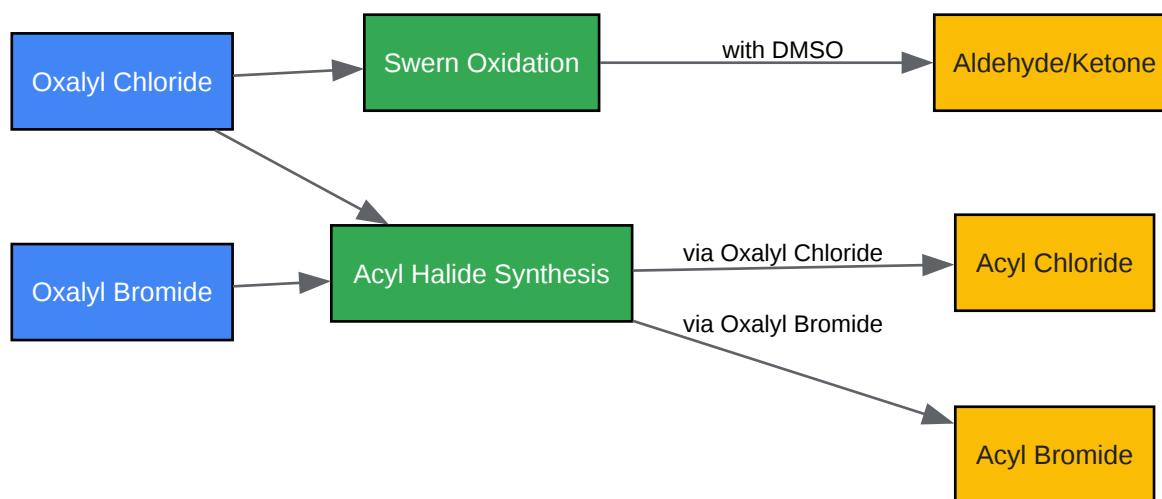
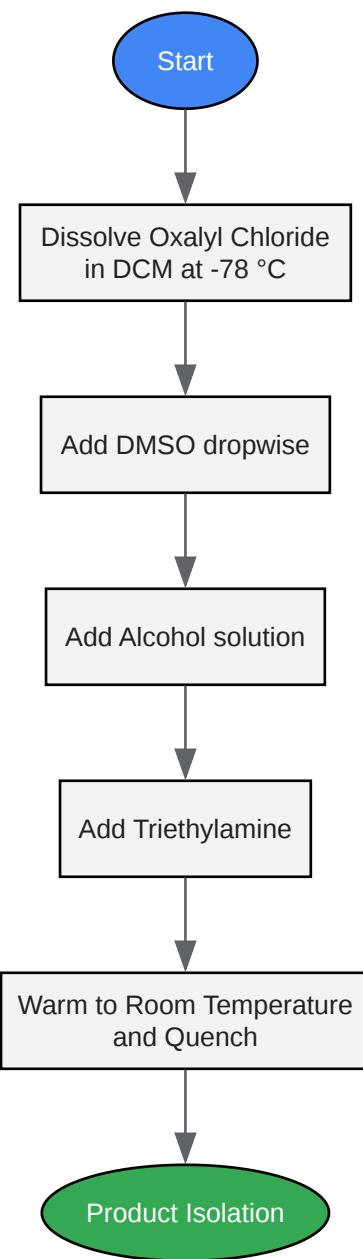


[Click to download full resolution via product page](#)

Figure 1: Synthetic pathways of oxalyl chloride and oxalyl bromide.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. quora.com [quora.com]
- 2. scbt.com [scbt.com]
- 3. Oxalyl chloride - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. Oxalyl Chloride vs. Thionyl Chloride for Acid Chloride Synthesis: A Practical Comparison - Wolfa [wolfabio.com]
- 6. Swern oxidation - Wikipedia [en.wikipedia.org]
- 7. tutorchase.com [tutorchase.com]
- 8. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [A Comparative Review of Oxalyl Bromide and Oxalyl Chloride in Synthetic Chemistry]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b108731#review-of-synthetic-applications-of-oxalyl-bromide-vs-oxalyl-chloride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com